molecular formula C19H17F3N2O2 B12633116 1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-

1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-

Cat. No.: B12633116
M. Wt: 362.3 g/mol
InChI Key: DFKXJYQQWHKKOK-UHFFFAOYSA-N
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Description

This compound (hereafter referred to by its systematic name) is a synthetic estrogen receptor (ER) ligand characterized by a 1,3-benzenediol core substituted with a 1-(3-methyl-2-buten-1-yl)-7-(trifluoromethyl)-1H-indazol-3-yl group. Its structural architecture enables selective interactions with ER subtypes, particularly ERα and ERβ, as evidenced by crystallographic studies (PDB ID: 3OSA, resolution: 2.3 Å) . The trifluoromethyl group enhances metabolic stability and binding affinity, while the 3-methyl-2-buten-1-yl substituent contributes to hydrophobic interactions within the receptor’s ligand-binding domain (LBD) .

Properties

Molecular Formula

C19H17F3N2O2

Molecular Weight

362.3 g/mol

IUPAC Name

4-[1-(3-methylbut-2-enyl)-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C19H17F3N2O2/c1-11(2)8-9-24-18-14(4-3-5-15(18)19(20,21)22)17(23-24)13-7-6-12(25)10-16(13)26/h3-8,10,25-26H,9H2,1-2H3

InChI Key

DFKXJYQQWHKKOK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- typically involves multi-step organic reactions. The initial step often includes the preparation of the indazole ring, followed by the introduction of the benzenediol moiety. Common reagents used in these reactions include halogenated benzenes, alkylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the indazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups onto the aromatic ring or indazole moiety.

Scientific Research Applications

1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the Indazol-3-yl Position

The following analogs differ in the substituent attached to the indazole nitrogen, which critically influences ER subtype selectivity and functional activity:

Compound Name (Substituent) PDB ID Resolution (Å) ER Subtype Selectivity Key Reference
4-[1-Benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]-1,3-benzenediol 3OS8 2.03 ERα antagonist [59]
4-[1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl]-1,3-benzenediol 3OS9 2.3 ERα/β partial agonist [59]
Target Compound (3-Methyl-2-buten-1-yl) 3OSA 2.3 ERα antagonist [59]
4-[1-(But-3-en-1-yl)-7-(trifluoromethyl)-1H-indazol-3-yl]-1,3-benzenediol 4IVY 1.95 ERβ agonist [66]
4-[2-(But-3-en-1-yl)-7-(trifluoromethyl)-2H-indazol-3-yl]-1,3-benzenediol 4IW6 1.98 ERβ antagonist [66]

Key Findings :

  • The 3-methyl-2-buten-1-yl group in the target compound induces a distinct ERα antagonist conformation compared to shorter alkyl chains (e.g., allyl in 3OS9), which exhibit partial agonist activity .
  • Substitution at the indazole nitrogen (1H- vs. 2H-) alters ERβ binding modes, as seen in 4IVY (1H-indazolyl, agonist) vs. 4IW6 (2H-indazolyl, antagonist) .

Functional Activity and Binding Affinity

The target compound’s antagonism is linked to its ability to stabilize ERα’s antagonist conformation via steric clashes with helix 12 (H12) of the LBD. This contrasts with 4-[1-cyclopentyl-7-(trifluoromethyl)-1H-indazol-3-yl]-1,3-benzenediol (), where the bulkier cyclopentyl group reduces ERα binding efficiency (predicted pKa = 8.47 vs. 7.8 for the target compound) .

Property Target Compound 4-[1-Cyclopentyl...] () 4-[1-Methyl...] ()
Boiling Point (°C) Not reported 540.7 ± 45.0 Not reported
Density (g/cm³) Not reported 1.45 ± 0.1 Not reported
pKa ~7.8 (estimated) 8.47 ± 0.35 ~8.1 (estimated)

Molecular Docking and Agonist/Antagonist Predictions

Competitive docking studies () reveal that the target compound and its analog 4-[1-(but-3-en-1-yl)-7-(trifluoromethyl)-1H-indazol-3-yl]-1,3-benzenediol (4IVY) exhibit divergent behaviors:

  • The target compound scores better as an ERα antagonist due to favorable interactions with Leu536 and Leu372 residues, which stabilize the antagonist conformation .
  • In contrast, 4IVY acts as an ERβ agonist , facilitated by the but-3-en-1-yl group’s flexibility, allowing H12 repositioning .

Biological Activity

1,3-Benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoromethyl)-1H-indazol-3-yl]- is a complex organic compound belonging to the class of phenylpyrazoles. Its unique structure includes a phenyl group attached to an indazole derivative, characterized by trifluoromethyl and allyl substituents. The molecular formula is C19H17F3N2O2C_{19}H_{17}F_3N_2O_2 with a molecular weight of approximately 362.3 g/mol .

Biological Activity

Research indicates that derivatives of 1,3-benzenediol exhibit various biological activities, including:

  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways.
  • Anticancer Activity : Its structure allows for interactions with cancer-related biochemical pathways, potentially inhibiting tumor growth.
  • Antioxidant Activity : Hydroxyl groups in the compound contribute to its ability to scavenge free radicals .

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological responses. This modulation can influence signaling pathways relevant to inflammation and cancer progression .

Case Studies

Several studies have focused on the biological implications of similar compounds:

  • Anti-inflammatory Effects : A study demonstrated that related benzenediol derivatives could inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
  • Anticancer Mechanisms : Research has indicated that compounds with similar structural motifs can induce apoptosis in cancer cells through the activation of intrinsic pathways .
  • Antioxidant Studies : A comparative analysis showed that hydroxylated phenolic compounds exhibit significant antioxidant activities, which may protect cells from oxidative stress .

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-[1-Allyl-7-(trifluoromethyl)-1H-indazol-3-yl]benzene-1,3-diolSimilar indazole and phenolic structureAnti-inflammatory
4-(Trifluoromethyl)phenylpyrazoleContains trifluoromethyl groupAnticancer properties
Benzene derivative with hydroxyl groupsHydroxyl substitutionAntioxidant activity

This table highlights how structural similarities can correlate with biological activities, suggesting that the unique features of 1,3-benzenediol may enhance its efficacy compared to other compounds.

Synthesis and Production

The synthesis of 1,3-benzenediol, 4-[1-(3-Methyl-2-buten-1-yl)-7-(trifluoromethyl)-1H-indazol-3-yl]- typically involves multi-step organic reactions. Initial steps include preparing the indazole ring followed by introducing the benzenediol moiety. Common reagents include halogenated benzenes and alkylating agents .

Industrial Production Methods

In industrial settings, large-scale synthesis may utilize continuous flow reactors and high-throughput screening methods for optimization. Advanced purification techniques such as chromatography ensure high purity of the final product .

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